molecular formula C7H3Cl2F2NO3 B1410442 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene CAS No. 1807060-37-2

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene

Cat. No.: B1410442
CAS No.: 1807060-37-2
M. Wt: 258 g/mol
InChI Key: BHNAIWIMHGSISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene: is an organofluorine compound with the molecular formula C7H3Cl2F2NO3 . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a nitro group, and a difluoromethoxy group attached to a benzene ring. It is used in various fields of research and industry, particularly in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene can be synthesized through several methods. One common method involves the reaction of 1,5-dichloro-3-fluoro-2-nitrobenzene with a difluoromethoxy lithium reagent. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions and ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups like nitro and difluoromethoxy enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

  • 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
  • 1,5-Dichloro-3-fluoromethoxy-2-nitrobenzene
  • 1,5-Dichloro-2-(difluoromethoxy)-3-nitrobenzene

Comparison: 1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher thermal stability and resistance to chemical degradation, making it more suitable for certain industrial applications .

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO3/c8-3-1-4(9)6(12(13)14)5(2-3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNAIWIMHGSISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1,5-Dichloro-3-difluoromethoxy-2-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.